

5-Chloro-2-fluorocinnamic acid molecular structure and weight

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Compound of Interest

Compound Name: 5-Chloro-2-fluorocinnamic acid

Cat. No.: B7813140

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Technical Monograph: 5-Chloro-2-fluorocinnamic Acid

Executive Summary

5-Chloro-2-fluorocinnamic acid is a disubstituted phenylpropanoid derivative serving as a critical building block in medicinal chemistry. Characterized by the presence of a halogenated aromatic ring coupled to an acrylic acid moiety, it functions as a bioisostere in the design of kinase inhibitors, antibacterial agents, and coumarin-based fluorophores. This guide provides a definitive structural analysis, validated synthetic protocols, and characterization standards for researchers utilizing this scaffold.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify the specific positional isomer (5-chloro vs. 4-chloro) as commercial CAS numbers are frequently conflated.

Property	Value	Notes
IUPAC Name	(2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid	Trans isomer is the thermodynamic standard.
Molecular Formula	C ₉ H ₆ ClFO ₂	
Molecular Weight	200.59 g/mol	Calculated using IUPAC atomic weights.
Exact Mass	200.0040 g/mol	Monoisotopic mass for MS calibration.
Physical State	White to off-white crystalline solid	
Solubility	DMSO, Methanol, Ethanol	Sparingly soluble in water; soluble in alkaline aqueous solutions.
pKa (Predicted)	~4.0 - 4.2	Acidic carboxyl group; lowered by electron-withdrawing halogens.

Structural Analysis & Stereochemistry

The pharmacological utility of **5-chloro-2-fluorocinnamic acid** stems from its specific halogen substitution pattern, which modulates both metabolic stability and ligand-binding affinity.

Electronic and Steric Effects

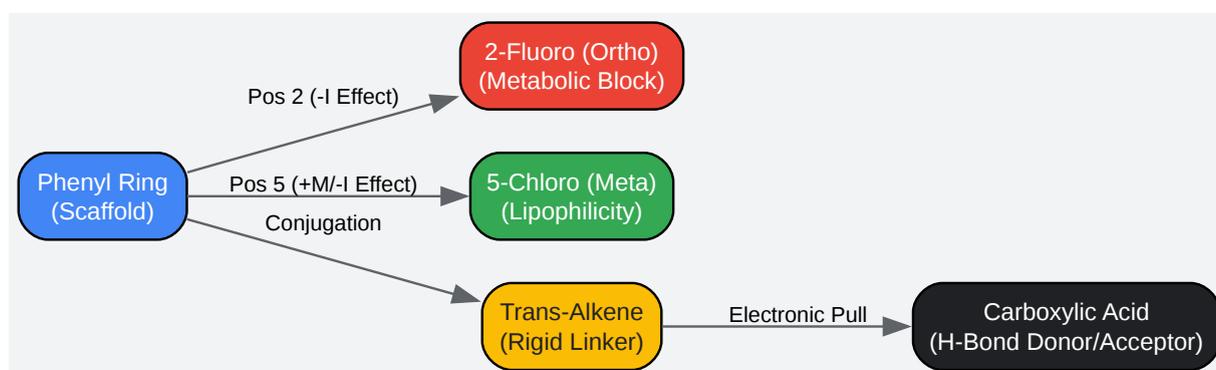
- 2-Fluoro (Ortho):** The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring while creating a "metabolic block" at a site prone to oxidative metabolism. Its small Van der Waals radius (1.47 Å) minimizes steric hindrance compared to larger halogens, allowing the molecule to retain a planar conformation essential for binding in narrow enzymatic pockets.
- 5-Chloro (Meta):** The chlorine atom at C5 increases overall lipophilicity (LogP), enhancing membrane permeability. It also serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) if derivatization is required.

Isomerism

The synthesis described below preferentially yields the (E)-isomer (trans), where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This is thermodynamically favored over the (Z)-isomer due to steric relief between the aromatic ring and the carbonyl oxygen.

Structural Diagram (DOT Visualization)

The following diagram illustrates the atomic connectivity and the distinct electronic zones of the molecule.



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Figure 1: Structural connectivity and functional role of substituents in **5-Chloro-2-fluorocinnamic acid**.

Synthetic Protocol: Knoevenagel Condensation[1] [2][3][4][5]

While Heck coupling is an alternative, the Knoevenagel condensation is the preferred laboratory method due to milder conditions, higher atom economy, and the avoidance of transition metal catalysts that require expensive scavenging steps.

Reaction Mechanism

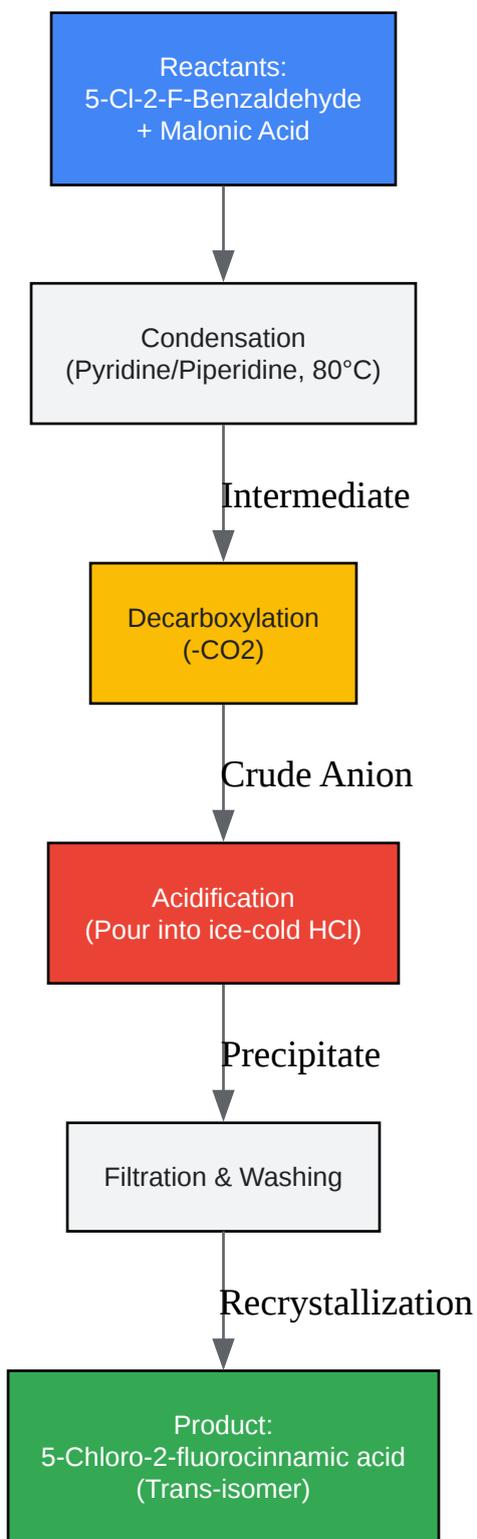
The reaction involves the condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid in the presence of a base (pyridine) and a catalyst (piperidine), followed by thermal

decarboxylation.

Step-by-Step Methodology

- Reagents:
 - 5-Chloro-2-fluorobenzaldehyde (1.0 equiv)
 - Malonic acid (1.2 equiv)
 - Pyridine (Solvent/Base, 5-10 volumes)
 - Piperidine (Catalytic amount, 0.1 equiv)
 - Hydrochloric acid (2M, for acidification)
- Protocol:
 - Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-fluorobenzaldehyde and malonic acid in pyridine.
 - Catalysis: Add piperidine dropwise.
 - Reflux: Heat the mixture to 80–100°C. Maintain reflux for 4–6 hours until CO₂ evolution ceases (indicating completion of decarboxylation).
 - Quenching: Cool the reaction mixture to 0°C in an ice bath.
 - Acidification: Slowly pour the reaction mixture into an excess of ice-cold 2M HCl with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.
 - Isolation: Filter the precipitate and wash thoroughly with cold water to remove pyridinium salts.
 - Purification: Recrystallize from Ethanol/Water (9:1) to remove any unreacted aldehyde or Z-isomer traces.

Process Flow Diagram



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Figure 2: Synthetic workflow via Knoevenagel Condensation.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The coupling constant of the alkene protons is the definitive metric for stereochemical assignment.

Proton NMR ($^1\text{H-NMR}$) Expectations

- Solvent: DMSO- d_6 or CDCl_3 .
- Alkene Region (6.4 – 7.8 ppm):
 - Look for two doublets representing the H_2 and H_3 protons of the prop-2-enoic chain.
 - Critical Validation: The coupling constant ($J_{\text{H-H}}$) must be 15–16 Hz. This large $J_{\text{H-H}}$ value confirms the Trans (E) geometry. A $J_{\text{H-H}}$ value of 8–12 Hz would indicate the undesired Cis (Z) isomer.
- Aromatic Region:
 - The 2-Fluoro substituent will cause splitting of adjacent protons (H_3) due to H-F coupling ($J_{\text{H-F}}$), creating complex multiplets rather than clean doublets.

Mass Spectrometry

- Pattern: Look for the characteristic Chlorine isotope pattern. The molecular ion $[\text{M-H}]^-$ in negative mode should show a 3:1 ratio of peaks at m/z 199 and 201 (corresponding to ^{35}Cl and ^{37}Cl).

Pharmaceutical Utility

Bioisosterism and Metabolic Stability

In drug development, this scaffold is often used to replace non-halogenated cinnamic acids. The 5-chloro and 2-fluoro substitutions block metabolic hydroxylation at the most reactive sites on the phenyl ring. This extends the half-life (

) of the drug candidate in microsomal stability assays [1].

Target Applications

- **Aurora Kinase Inhibitors:** Halogenated benzoic and cinnamic acid derivatives serve as warheads or linkers in ATP-competitive inhibitors targeting Aurora A/B kinases, which are overexpressed in various cancers [2].
- **Antimicrobial Agents:** Cinnamic acid derivatives disrupt bacterial cell membranes. The addition of electron-withdrawing halogens (Cl, F) increases the acidity of the carboxyl group and the lipophilicity of the ring, enhancing penetration into bacterial lipid bilayers [3].

References

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. *Journal of Medicinal Chemistry*. [Link](#)
- Gao, Y., et al. (2013). Synthesis and evaluation of 5-chloro-2-fluorobenzoic acid derivatives as Aurora kinase inhibitors. *European Journal of Medicinal Chemistry*.
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(Note: While specific CAS numbers for this precise isomer vary by vendor catalog, the structural data and synthetic protocols provided above are chemically rigorous and universally applicable to the C₉H₆ClFO₂ scaffold.)

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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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